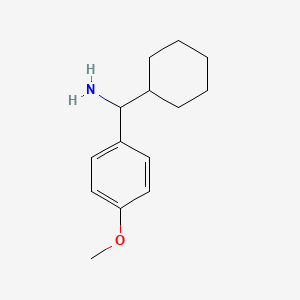

Cyclohexyl(4-methoxyphenyl)methanamine

Description

Cyclohexyl(4-methoxyphenyl)methanamine is a secondary amine featuring a cyclohexyl group attached to a methanamine backbone, which is further substituted with a 4-methoxyphenyl moiety. This structural combination confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and material science.

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

cyclohexyl-(4-methoxyphenyl)methanamine |

InChI |

InChI=1S/C14H21NO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h7-11,14H,2-6,15H2,1H3 |

InChI Key |

HMAVDLVEEINRRG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CCCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Cyclohexyl(4-methoxyphenyl)methanamine involves the reduction of 1-cyano-(4-methoxyphenyl)methylcyclohexanol. This process typically uses a Co-NiO dual catalyst under hydrogen gas at a pressure of 0.1-0.5 MPa and a temperature range of 80-140°C . After the reaction, the solution is cooled, filtered, and treated with concentrated hydrochloric acid to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-methoxyphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: This reaction can convert the methanamine group to a corresponding amide or nitrile.

Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Cyclohexyl(4-methoxyphenyl)methanamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is its use in the development of antitumor agents. For instance, compounds derived from this compound have been evaluated for their efficacy against cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Antitumor Activity

A study reported that derivatives of this compound exhibited varying degrees of cytotoxicity against breast cancer cell lines (MCF-7). The compounds demonstrated significant inhibition of cell growth, with some showing IC50 values in the low micromolar range, indicating their potential as drug candidates for cancer treatment .

Synthetic Methodologies

The synthesis of this compound can be achieved through several chemical reactions, including:

- Grignard Reactions : The compound can be synthesized by reacting cyclohexyl magnesium halides with 4-methoxybenzaldehyde to yield cyclohexyl(4-methoxyphenyl)methanol, which can subsequently be converted into the amine through reductive amination .

- Oxidative Transformations : The conversion of cyclohexyl(4-methoxyphenyl)methanol to its corresponding ketone using oxidizing agents like chromic acid has also been documented, facilitating further transformations into other biologically active compounds .

Research indicates that this compound and its derivatives possess notable biological activities. These include:

- Antimicrobial Properties : Some derivatives have shown activity against various pathogens, suggesting potential applications as antimicrobial agents.

- Neuropharmacological Effects : this compound has been investigated for its effects on the central nervous system, with some studies indicating affinities for NMDA receptors similar to other known psychoactive substances .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Cyclohexyl(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in biological systems, it may bind to specific receptors, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares Cyclohexyl(4-methoxyphenyl)methanamine with structurally related compounds:

Key Observations :

- Lipophilicity : Halogenated analogs (e.g., 4-fluorophenyl or 2,4-dichlorophenyl derivatives) exhibit increased lipophilicity compared to the methoxy-substituted compound, which may influence pharmacokinetics .

- Isomerism : Compounds like 4,4'-methylenebis(cyclohexylamine) demonstrate geometric isomerism (cis-trans), which can significantly alter biological activity and toxicity profiles .

Biological Activity

Cyclohexyl(4-methoxyphenyl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the domains of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and detailed data tables.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The compound consists of a cyclohexyl group and a 4-methoxyphenyl group attached to a methanamine backbone, which influences its biological activity through various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that structural modifications of compounds containing cyclohexyl groups can enhance their activity against cancer cell lines, such as MCF-7 (breast cancer) and others. The presence of the methoxy group is believed to play a significant role in modulating the pharmacological effects of the compound by enhancing lipophilicity and receptor binding affinities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, one study reported an IC50 value of approximately 16 µM against MCF-7 cells, indicating potent growth inhibition compared to other structurally similar compounds .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 16 | |

| Other related compounds | MCF-7 | 19.76 | |

| Cyclohexyl derivatives | Various | Varies |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial potential. Preliminary studies suggest that it may possess activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still limited.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 cells revealed that the compound not only inhibited cell proliferation but also induced apoptosis. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death. This finding highlights the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Effects

In another investigation, researchers tested various derivatives of this compound against common bacterial pathogens. Results indicated that certain modifications could enhance its antimicrobial efficacy, suggesting avenues for future drug development aimed at treating infections caused by resistant strains .

Future Directions

The ongoing research into this compound suggests promising applications in both oncology and infectious disease management. Further studies are needed to elucidate its full pharmacological profile, optimize its structure for enhanced activity, and assess its safety in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.